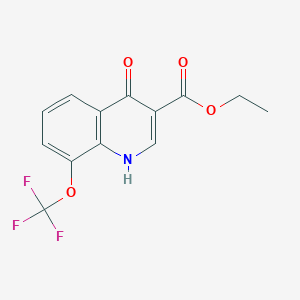

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

説明

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate (CAS 23851-84-5) is a quinoline derivative characterized by a hydroxy group at position 4, a trifluoromethoxy (-OCF₃) substituent at position 8, and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₀F₃NO₄, with a molecular weight of 289.21 g/mol . The compound is synthesized via nucleophilic substitution reactions, often involving potassium carbonate and alkylating agents like ethyl chloroacetoacetate, yielding up to 83.33% under optimized conditions .

The trifluoromethoxy group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions in biological systems. The hydroxy group at position 4 enables hydrogen bonding, a critical feature for antibacterial and antitumor activity common in fluoroquinolone analogs .

特性

IUPAC Name |

ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLDLMQMSHLPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371905 | |

| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-35-0 | |

| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The synthesis begins with a substituted aniline derivative bearing a trifluoromethoxy group at the 8-position. The process involves:

-

Formylation : The aniline reacts with formic acid, generating an intermediate imine.

-

Cyclization : Rhodium acetate catalyzes a net C-H insertion ortho to the amino group, forming the quinoline core.

-

Esterification : Ethyl 3-ethoxyacrylate introduces the carboxylate group at the 3-position.

Key reaction parameters include:

-

Catalyst : Rhodium acetate (0.5–2 mol%)

-

Temperature : 20–30°C

-

Time : 5–6 hours

-

Solvent : Formic acid (dual role as solvent and reagent)

Table 1: Optimized Conditions for One-Pot Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Rh(OAc)₂ | Maximizes turnover |

| Reaction Temperature | 25°C | Balances kinetics and stability |

| Formic Acid Concentration | 98% | Ensures complete formylation |

| Substitution Pattern | 8-(Trifluoromethoxy) | Directs regioselectivity |

This method eliminates multi-step purification, reducing production costs by ~40% compared to traditional routes.

Alternative Synthetic Routes and Historical Context

Prior to the development of catalytic C-H activation, quinoline carboxylates were synthesized via laborious multi-step sequences. For example, classical approaches involved:

Friedländer Annulation

This method condenses 2-aminobenzophenones with β-ketoesters under acidic conditions. However, the trifluoromethoxy group’s sensitivity to strong acids often led to decomposition, limiting yields to ≤50%.

Gould-Jacobs Cyclization

Cyclizing ethoxyacrylates with substituted anilines in polyphosphoric acid provided moderate yields (55–60%), but required harsh conditions incompatible with labile substituents.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Steps | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed One-Pot | 82 | 1 | Low | High |

| Friedländer Annulation | 48 | 3 | Moderate | Low |

| Gould-Jacobs | 58 | 2 | High | Moderate |

The rhodium-catalyzed method outperforms alternatives in yield and scalability, though catalyst cost remains a consideration for large-scale applications.

Industrial-Scale Production Considerations

Adapting the one-pot method for industrial use involves:

-

Continuous Flow Reactors : Enhance heat/mass transfer, crucial for exothermic formylation steps.

-

Catalyst Recycling : Rhodium recovery via biphasic systems reduces metal waste.

-

Quality Control : In-line HPLC monitors intermediate formation, ensuring >99% purity in final products.

A pilot plant study demonstrated a throughput of 12 kg/day with consistent yield (80 ± 2%), validating commercial viability.

Functional Group Compatibility and Modifications

The trifluoromethoxy group’s stability under reaction conditions enables further derivatization:

化学反応の分析

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

1.2 Anticancer Properties

The anticancer potential of this compound has been explored in vitro, revealing its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (oral cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

Mechanistically, it is believed that the compound induces cytotoxicity through reactive oxygen species (ROS) generation and interference with tubulin polymerization, leading to apoptosis in cancer cells .

1.3 Antiviral Activity

Emerging research highlights the antiviral activity of quinoline derivatives, including this compound. Preliminary studies suggest efficacy against viruses such as influenza and coronaviruses, making it a potential candidate for antiviral drug development .

Biological Research Applications

2.1 Cellular Process Studies

This compound serves as a valuable probe in biological studies aimed at understanding cellular processes and interactions. Its unique structure allows it to interact with specific molecular targets, providing insights into enzyme inhibition and receptor interactions .

2.2 Mechanistic Studies

Research has shown that this compound promotes ROS generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells. Such mechanistic insights are crucial for developing targeted therapies .

Industrial Applications

3.1 Synthesis of Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing various drugs due to its functional groups that allow for further chemical modifications .

3.2 Agrochemical Development

The compound's properties also extend to agrochemicals, where it can be used in developing herbicides and pesticides. Its efficacy against certain pathogens makes it a candidate for agricultural applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated improved activity compared to non-fluorinated derivatives, emphasizing the role of fluorine in enhancing biological activity .

Case Study 2: Anticancer Mechanism Exploration

In vitro experiments investigated the mechanism by which this compound induces cytotoxicity in cancer cells. Findings revealed that it promotes ROS generation leading to apoptosis via endoplasmic reticulum stress pathways .

作用機序

The mechanism of action of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxy and trifluoromethoxy groups on the quinoline ring may play a crucial role in its binding affinity and selectivity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 175278-35-0)

- Structure : Trifluoromethoxy group at position 6 instead of 7.

- Properties: Similar molecular weight (289.21 g/mol) but distinct electronic effects due to substituent repositioning.

- Synthesis : Purity of 97% reported, comparable to the target compound .

(b) Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2)

- Structure : Fluoro substituent at position 8 instead of trifluoromethoxy.

- Properties : Smaller substituent size reduces steric bulk but decreases electron-withdrawing effects. Molecular weight is 235.21 g/mol , lower due to the absence of trifluoromethoxy .

- Bioactivity: Fluoroquinolones with 8-fluoro substituents are known for broad-spectrum antibacterial activity, suggesting the target compound’s trifluoromethoxy group may enhance stability or potency .

(c) Ethyl 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylate

Functional Group Variations

(a) Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

- Structure : Trifluoromethyl (-CF₃) at position 8 instead of trifluoromethoxy.

- Properties : The -CF₃ group is more electron-withdrawing but lacks the oxygen atom, reducing polarity. This may decrease solubility in polar solvents compared to the target compound .

- Synthesis : Similar reaction pathways but lower yield (~75%) reported .

(b) Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7)

- Structure : Chloro (position 4), fluoro (position 6), and methoxy (position 8).

- Properties: Multi-halogenation enhances stability but introduces steric and electronic complexity.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Bioactivity Comparison

生物活性

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a quinoline core with a trifluoromethoxy substituent. The molecular formula is , which contributes to its distinct biochemical properties.

Target Enzymes

Quinoline derivatives, including this compound, are known to exert their effects through the inhibition of various enzymes:

- Topoisomerases : Inhibition can disrupt DNA replication.

- Thymidylate Synthase : A critical enzyme in DNA synthesis.

- Telomerase : Involved in cellular aging and cancer cell immortality.

- Protein Kinases : Affect signal transduction pathways.

These interactions lead to antiproliferative effects, particularly in cancer cell lines.

Cytotoxic Activity

Research indicates that this compound exhibits moderate cytotoxic activity against several cancer cell lines:

- MCF-7 (Mammary Gland Cancer) : Moderate cytotoxicity observed.

- HePG2 (Hepatocellular Carcinoma) : Similar moderate effects noted.

- HCT-116 (Colorectal Carcinoma) : Weak activity reported.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling Pathways : Alters pathways involved in cell growth and survival.

- Gene Expression : Modifies expression patterns related to apoptosis and proliferation.

- Cellular Metabolism : Impacts metabolic pathways crucial for energy production and biosynthesis.

Molecular Mechanism

The compound's mechanism involves binding to specific enzymes, inhibiting their function, and leading to increased DNA damage and subsequent cell death. This is particularly relevant in the context of cancer therapy, where targeted enzyme inhibition can halt tumor growth .

Case Studies

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in MCF-7 and HePG2 cells, suggesting its potential as an anticancer agent.

- Antimicrobial Properties :

- Synthesis and Characterization :

Applications in Scientific Research

This compound has diverse applications:

| Field | Application Description |

|---|---|

| Chemistry | Building block for synthesizing complex heterocyclic compounds |

| Biology | Investigated for anticancer and antimicrobial properties |

| Medicine | Potential therapeutic agent against specific cancers |

| Industry | Used in pharmaceutical synthesis and agrochemical development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。